

Comparing the Indole-3-lactate production capacity of different probiotic strains

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Compound of Interest

Compound Name: *Indole-3-lactate*

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Probiotic Powerhouses: A Comparative Guide to Indole-3-Lactate Production

For researchers, scientists, and drug development professionals, understanding the metabolic output of probiotic strains is critical for harnessing their therapeutic potential. **Indole-3-lactate** (ILA), a tryptophan metabolite produced by gut bacteria, is gaining significant attention for its role in immune modulation and gut homeostasis through the activation of the aryl hydrocarbon receptor (AhR). This guide provides a comparative analysis of the ILA production capacity of various probiotic strains, supported by experimental data and detailed methodologies.

Recent studies have highlighted that certain species and strains of *Bifidobacterium* and *Lactobacillus* are potent producers of ILA. This metabolite has been shown to have anti-inflammatory effects and may play a role in protecting against intestinal inflammation.^{[1][2][3]} The ability to produce ILA is not uniform across all probiotic strains, making strain selection a crucial factor for therapeutic applications targeting the AhR signaling pathway.

Comparative Analysis of ILA Production

The following table summarizes the ILA production capabilities of several probiotic strains as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as culture media and incubation times.

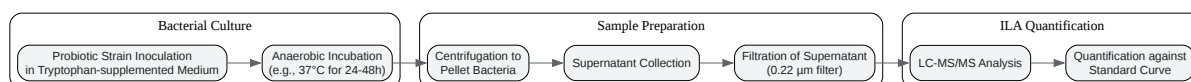
Probiotic Strain	Culture Medium	Incubation Time	ILA Concentration (µg/mL)	Reference
Lactiplantibacillus plantarum ZJ316	Not specified	Not specified	43.14	[4]
Bifidobacterium longum subsp. infantis ATCC 15697	Not specified	Not specified	33.12	[4]
Bifidobacterium breve M-16V	MRS-C	24 hours	~2.0 (estimated from graph)	[5]
Bifidobacterium longum subsp. longum JCM 1217	MRS-C	24 hours	~1.8 (estimated from graph)	[5]
Bifidobacterium bifidum JCM 1255	MRS-C	24 hours	~1.5 (estimated from graph)	[5]
Bifidobacterium longum BB536	Not specified	Not specified	2.57 µM*	[6]
Lactiplantibacillus strains (Shanxi Province)	Not specified	Not specified	0.012 - 0.102	[7]
Lactiplantibacillus strains (Jiangsu Province)	Not specified	Not specified	0.006 - 0.063	[7]

Note: 2.57 µM is approximately 0.52 µg/mL.

Studies indicate that infant-type bifidobacteria, such as *B. longum* subsp. *infantis*, *B. breve*, and *B. bifidum*, are particularly effective ILA producers.[5][8][9] One study found that the average ILA concentration in the culture supernatants of infant-type Human-Residential Bifidobacteria (HRB) was significantly higher than that of adult-type HRB.[5][8] Among the *Lactobacillus* genus, *Lactiplantibacillus plantarum* has been identified as a high ILA producer.[4]

Experimental Protocols for ILA Quantification

The quantification of ILA from bacterial cultures is a critical step in evaluating the production capacity of different probiotic strains. A general workflow for this process is outlined below.



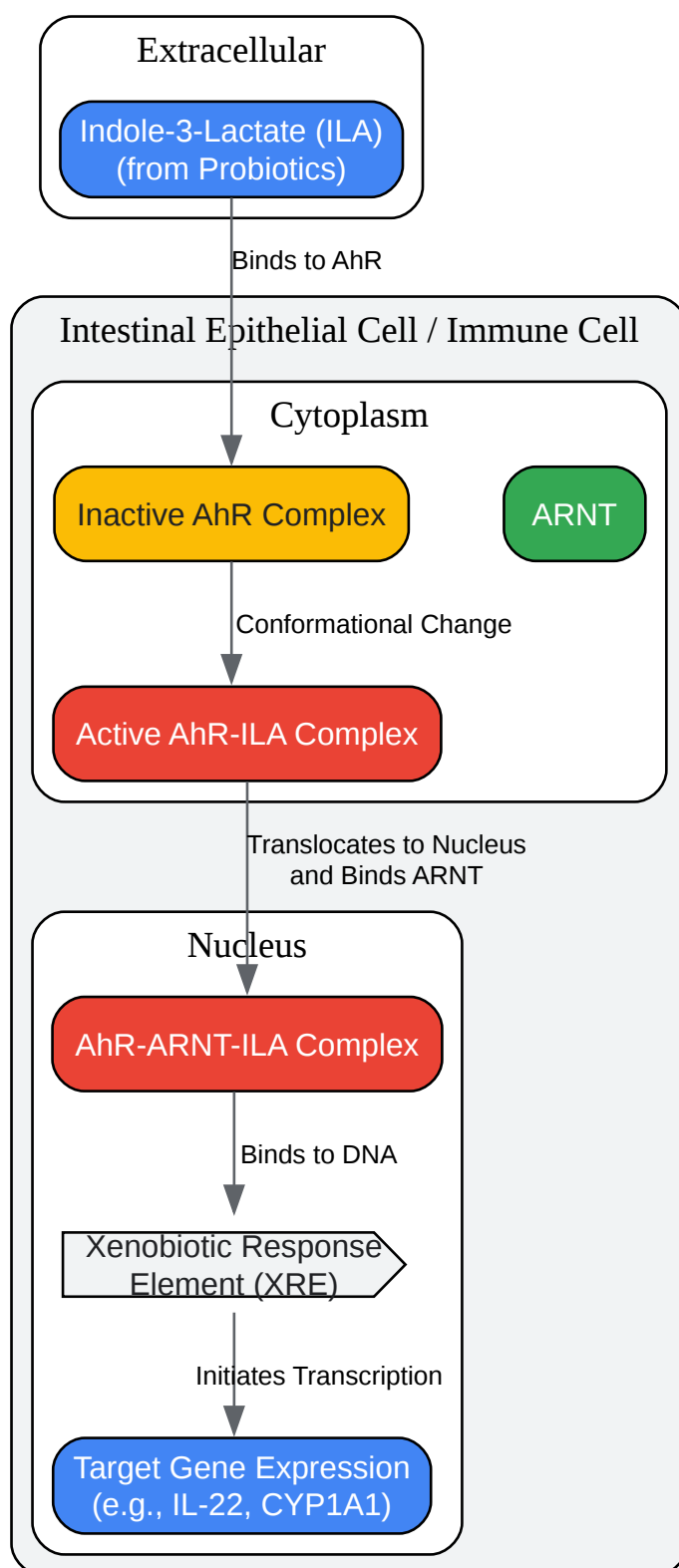
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Figure 1. Experimental workflow for quantifying **indole-3-lactate** production.

- 1. Bacterial Culture:** Probiotic strains are typically cultured in a tryptophan-rich medium, such as de Man, Rogosa and Sharpe (MRS) broth, under anaerobic conditions at 37°C for 24 to 48 hours.[5][8]
- 2. Sample Preparation:** After incubation, the bacterial culture is centrifuged to separate the bacterial cells from the culture medium. The resulting supernatant, which contains the secreted metabolites, is then collected.[5] To ensure the removal of any remaining bacteria and particulate matter, the supernatant is filtered through a 0.22 µm filter.[5]
- 3. Quantification by LC-MS/MS:** The concentration of ILA in the filtered supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This technique allows for the sensitive and specific detection and quantification of ILA. A standard curve is generated using known concentrations of pure ILA to accurately determine the concentration in the bacterial samples.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

ILA produced by probiotic bacteria can act as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses at the gut barrier. The activation of AhR by ILA triggers a signaling cascade that can lead to various beneficial effects, including the reduction of inflammation.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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